molecular formula C10H16 B108330 Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- CAS No. 16022-04-1

Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-

Cat. No. B108330
CAS RN: 16022-04-1
M. Wt: 136.23 g/mol
InChI Key: AKTVSHXUPUGPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is a chemical compound that has been the focus of scientific research in recent years. This compound has several potential applications in the field of medicine, particularly in the development of new drugs. In

Scientific Research Applications

Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and asthma. It has also been studied for its potential as an analgesic and as a treatment for depression.

Mechanism Of Action

The mechanism of action of Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It may also have an effect on the immune system by reducing the production of inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and asthma. It may also have a role in the treatment of depression, as it has been shown to increase levels of certain neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- in lab experiments is its potential as a new drug candidate. It has shown promising results in animal models and may be a useful tool for developing new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-. One area of interest is in further understanding its mechanism of action and how it interacts with different neurotransmitters and immune cells. This could lead to the development of more targeted therapies. Another area of interest is in exploring its potential as an analgesic and in the treatment of depression. Finally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the desired compound. Other methods include the use of Grignard reagents or the Diels-Alder reaction.

properties

CAS RN

16022-04-1

Product Name

Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptane

InChI

InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

AKTVSHXUPUGPRY-UHFFFAOYSA-N

SMILES

CC1(C2CC1CC(=C)C2)C

Canonical SMILES

CC1(C2CC1CC(=C)C2)C

Origin of Product

United States

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